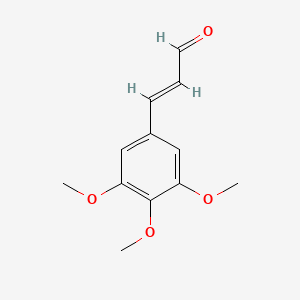

3,4,5-Trimethoxycinnamaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-8H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSHNNRBLSBDAP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904837 | |

| Record name | (E)-3,4,5-Trimethoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34346-90-2, 71277-13-9 | |

| Record name | 3,4,5-Trimethoxycinnamic aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034346902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxycinnamaldehyde, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071277139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3,4,5-Trimethoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIMETHOXYCINNAMALDEHYDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U9SB79TM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学的研究の応用

Anticancer Research

TMCA has garnered attention for its potential anticancer properties. Studies have indicated that it may play a role in inhibiting tumor growth. For instance, research demonstrated that TMCA caused nasal tumors in rats, suggesting a potential link to carcinogenicity in certain conditions . The implications of this finding are significant for understanding the risks associated with exposure to TMCA, particularly in occupational settings such as woodwork where exposure to related compounds may occur.

Antimicrobial Activity

TMCA exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. For example, a study highlighted that derivatives of cinnamaldehyde, including TMCA, showed effective antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating strong antibacterial and antifungal effects . This positions TMCA as a candidate for further development as an antimicrobial agent in both clinical and agricultural settings.

Agricultural Applications

In agriculture, TMCA has been explored as a feed additive due to its antimicrobial properties. Research has shown that cinnamaldehyde and its derivatives can effectively reduce pathogenic bacteria in livestock, improving gut health and overall productivity . This application is particularly relevant in swine nutrition, where TMCA has been tested for its efficacy against coliform bacteria and Escherichia coli.

Toxicological Studies

The toxicological profile of TMCA has been extensively studied. Evidence from animal studies indicates that while TMCA may have beneficial properties, it also poses risks of carcinogenicity under specific conditions . For instance, subcutaneous injections of TMCA-transformed cells into mice resulted in tumor formation at the injection site, highlighting the need for caution when considering its use in consumer products or pharmaceuticals.

Synthesis and Industrial Applications

TMCA serves as an important intermediate in the synthesis of various chemical compounds. It can be utilized to produce substituted cinnamaldehydes through straightforward industrial processes . These derivatives are valuable in the manufacture of dyes, perfumes, and agrochemicals. The ability to synthesize TMCA efficiently makes it a compound of interest for industrial applications.

Cholinesterase Inhibition

Recent studies have explored the potential of TMCA and its derivatives as cholinesterase inhibitors. This activity is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease . The ability of TMCA to inhibit acetylcholinesterase suggests that it could contribute to therapeutic strategies aimed at enhancing cholinergic function.

Data Tables

類似化合物との比較

Key Structural Insights :

- Methoxy Substitution: TMCA’s three methoxy groups enhance lipophilicity and metabolic stability compared to cinnamaldehyde or hydroxylated analogs like sinapaldehyde. Methylation is known to increase carcinogenic potency by reducing detoxification pathways .

- Epoxidation Potential: The α,β-unsaturated aldehyde moiety in TMCA can undergo epoxidation (e.g., forming glycidal-like intermediates), a mechanism linked to DNA adduct formation and carcinogenicity .

TMCA-Specific Findings

- Carcinogenicity: In rats, TMCA (150–100 mg/kg, intraperitoneal) induced nasal squamous carcinomas, mesotheliomas, and sarcomas, with tumors appearing 17–25 months post-exposure .

- Mechanism: Epoxidation of the α,β-unsaturated bond generates electrophilic intermediates that alkylate DNA, analogous to glycidal (a carcinogenic acrolein epoxide) .

Comparison with Analogues

- Sinapaldehyde: A natural lignin component with structural similarity to TMCA but lacking full methoxy substitution.

準備方法

Key Parameters

-

Solid Supports : Silica gel, celite, or alumina adsorb the reaction mixture, facilitating rapid heat transfer.

-

Microwave Conditions : Irradiation at 600 W for 20 seconds to 12 minutes reduces reaction times from hours to minutes.

-

Workup : Simple filtration and solvent removal under reduced pressure yield crude TMCA, which is purified via recrystallization or chromatography.

This method is particularly advantageous for scaling up production while minimizing thermal degradation.

Alternative Oxidizing Systems

Beyond DDQ, other oxidizing agents have been explored for TMCA synthesis:

Comparative Overview

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| PCC | PTSA | Dichloromethane | 25–40 | Mild conditions, high selectivity |

| CrO₃ | H₂SO₄ | Acetic acid | 60–80 | Cost-effective, robust for bulk |

| tBuOOH | Fe(III) salt | Toluene | 90–110 | Eco-friendly, water tolerance |

These systems offer flexibility depending on substrate availability and desired purity .

Q & A

Basic: What spectroscopic methods are recommended for characterizing 3,4,5-Trimethoxycinnamaldehyde, and how do structural features influence spectral interpretations?

Answer:

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR:

- 1H NMR : The α,β-unsaturated aldehyde moiety (C=O-CH=CH-) shows deshielded protons at δ 9.6–10.0 ppm (aldehyde proton) and δ 6.5–7.5 ppm (vinyl protons). Methoxy groups (OCH3) resonate at δ 3.8–4.0 ppm .

- 13C NMR : The aldehyde carbon appears at ~190–195 ppm, while conjugated double bonds (C=C) and methoxy carbons are observed at ~120–140 ppm and ~55 ppm, respectively .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated aldehyde structure .

Challenges : Overlapping signals from methoxy groups require high-resolution NMR or 2D techniques (e.g., HSQC, COSY) for unambiguous assignments .

Basic: What synthetic routes are reported for this compound, and what are their key limitations?

Answer:

Common methods include:

- Claisen-Schmidt Condensation : 3,4,5-Trimethoxybenzaldehyde reacts with acetaldehyde under basic conditions (e.g., NaOH/EtOH). Yields (~60–70%) are limited by side reactions (e.g., aldol dimerization) .

- Oxidation of Propenyl Derivatives : 3,4,5-Trimethoxycinnamyl alcohol is oxidized using pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO). Requires anhydrous conditions to avoid overoxidation .

- Natural Product Isolation : Extracted from A. cearensis resin via silica gel chromatography and Sephadex LH-20 fractionation. Low natural abundance necessitates multi-step purification .

Advanced: How do conflicting reports on the bioactivity of this compound arise, and how can researchers address them?

Answer:

Contradictions in cytotoxicity or carcinogenicity data may stem from:

- Purity and Isomerism : Impurities (e.g., cis/trans isomers) can skew bioactivity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

- Experimental Models : In vivo studies report nasal tumors in rats (Schoental & Gibbard, 1972), but in vitro assays may lack metabolic activation pathways. Use complementary models (e.g., S9 microsomal fractions) to bridge gaps .

- Dose-Response Variability : Non-linear effects at high doses (e.g., >50 µM) may mask therapeutic potential. Conduct dose-ranging studies with controls for aldehyde reactivity (e.g., N-acetylcysteine quenching) .

Advanced: What mechanistic hypotheses explain the carcinogenicity of this compound, and how can they be tested?

Answer:

Proposed mechanisms include:

- DNA Adduct Formation : The α,β-unsaturated aldehyde reacts with guanine residues, forming mutagenic adducts. Confirm via LC-MS/MS analysis of DNA hydrolysates .

- Epoxy Aldehyde Intermediates : Metabolic oxidation (e.g., CYP450) generates reactive epoxides. Test using trapping agents (e.g., glutathione) and monitor adducts via HRMS .

- Inflammatory Pathway Activation : Chronic exposure upregulates COX-2 or NF-κB. Use knockout models (e.g., COX-2⁻/⁻ mice) or inhibitors (e.g., celecoxib) to validate .

Advanced: What analytical strategies are effective for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

Answer:

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 223.1→165.1 (quantifier) and 223.1→137.0 (qualifier). Limit of detection: ~0.1 ng/mL .

- Derivatization : Enhance sensitivity by reacting with 2,4-dinitrophenylhydrazine (DNPH). Analyze derivatives via UV-Vis (λmax = 360 nm) or HPLC .

- Challenges : Matrix effects (e.g., polyphenols in plant extracts) require solid-phase extraction (e.g., Oasis HLB cartridges) or standard addition calibration .

Basic: How does the substitution pattern of this compound influence its reactivity in organic synthesis?

Answer:

- Electrophilic Reactivity : The electron-withdrawing aldehyde group activates the α,β-unsaturated system for Michael additions (e.g., with amines or thiols) .

- Steric Effects : Ortho-methoxy groups hinder nucleophilic attack at the carbonyl. Use bulky reagents (e.g., tert-butylamine) or Lewis acids (e.g., BF3·Et2O) to modulate reactivity .

- Redox Stability : Prone to air oxidation. Store under inert gas (N2/Ar) and add stabilizers (e.g., BHT) in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。